

A Comprehensive Technical Guide on the Physicochemical Properties of Cetearyl Stearate Esters

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Compound of Interest		
Compound Name:	Cetearyl stearate	
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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of **cetearyl stearate** esters. It is intended to serve as a technical resource for professionals in research, development, and formulation science, particularly within the pharmaceutical and cosmetic industries. The guide details the composition, physical characteristics, and relevant analytical methodologies for this class of compounds.

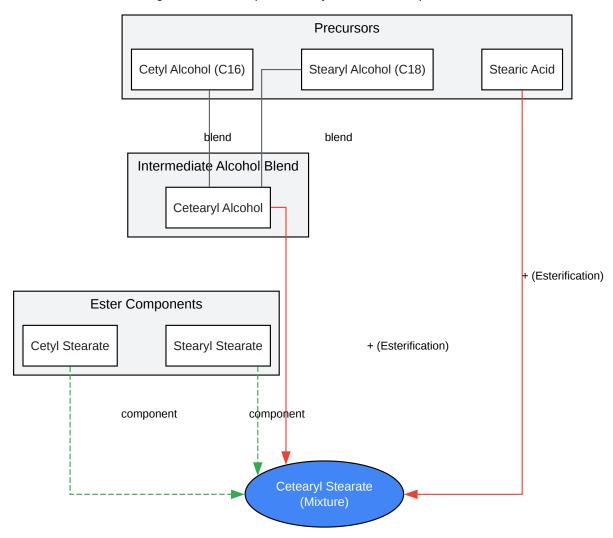
Introduction and Composition

Cetearyl stearate is not a single chemical entity but a complex mixture of esters derived from the reaction of cetearyl alcohol with stearic acid.[1] Cetearyl alcohol itself is a blend of cetyl alcohol (C16) and stearyl alcohol (C18).[2][3] Consequently, cetearyl stearate is primarily composed of cetyl stearate (the ester of cetyl alcohol and stearic acid) and stearyl stearate (the ester of stearyl alcohol and stearic acid).[4]

These esters are classified as wax esters and are valued in formulations for their emollient, skin-conditioning, and protective properties.[1][5][6] In pharmaceutical applications, they function as lipid excipients, playing a role in creating controlled-release systems and enhancing the viscosity and stability of topical formulations.[7]



Logical Relationship of Cetearyl Stearate Components



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Caption: Logical relationship of **Cetearyl Stearate** components and precursors.



Chemical Identification and Properties

The table below summarizes the key chemical identifiers and computed physical properties for **cetearyl stearate** and its primary constituent esters.

Property	Cetearyl Stearate (Mixture)	Cetyl Stearate	Stearyl Stearate
IUPAC Name	hexadecyl octadecanoate;octade cyl octadecanoate[4]	hexadecyl octadecanoate[8]	octadecyl octadecanoate
Synonyms	Stearic acid, cetyl/stearyl ester[4]	Palmityl stearate, Hexadecyl stearate[6] [9]	Stearic acid stearyl ester[10]
CAS Number	93820-97-4[4]	1190-63-2[6][9]	2778-96-3[10]
Molecular Formula	C70H140O4[4]	C34H68O2[6][9]	C36H72O2
Molecular Weight	1045.9 g/mol [4]	508.9 g/mol [6][9]	537.0 g/mol

Physicochemical Data

The functional properties of **cetearyl stearate** in formulations are dictated by its physical and chemical characteristics. These properties are summarized below. Note that some values are reported for the individual components, which reflects the behavior of the overall mixture.



Parameter	Value / Description	Unit	Notes	Source
Appearance	White to off-white waxy solid, flakes, or powder	-	[5][7][9]	
Melting Point	52 - 62	°C	Range reflects the mixture and variations in purity. Cetyl stearate melts at 57°C.	[7][9]
Boiling Point	~497 - 549	°C	Predicted/estimat ed values.	[7][9]
Density	~0.86 - 0.87	g/cm³	Estimated values.	[7][9]
Solubility				
Water	Insoluble	-	Highly hydrophobic nature.	[7][11]
Oils	Soluble	-	[11]	_
Ethanol	Soluble	-	[7]	
Chloroform	Soluble / Slightly Soluble	-	[5][7][9]	
Diethyl Ether	Soluble (in warm)	-	[7]	
Acid Value	< 5	mg KOH/g	Measures free fatty acids, indicating purity.	[7]
Saponification Value	100 - 118	mg KOH/g	Indicates average	[7]

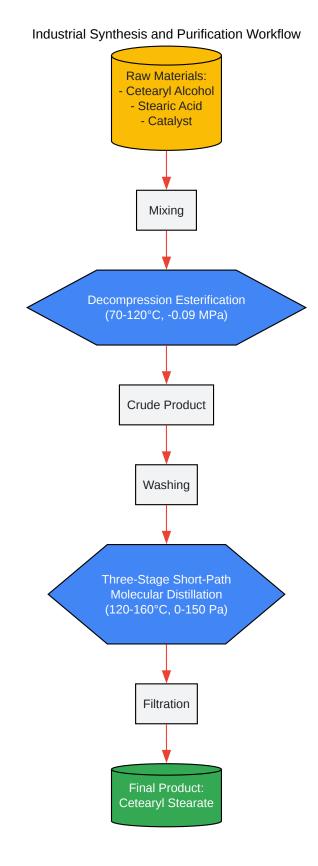


			molecular weight.	
lodine Value	< 2	g l ₂ /100g	Low value indicates high saturation and oxidative stability.	[7]
Required HLB	~10	-	Required HLB for "Cetyl Esters" for emulsification.	[12]

Synthesis and Purification Workflow

The industrial synthesis of **cetearyl stearate** typically involves a direct esterification reaction between cetearyl alcohol and stearic acid under heat and reduced pressure, followed by purification steps to remove unreacted precursors and byproducts.[13]





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Caption: Industrial synthesis and purification workflow for cetearyl stearate.[13]



Experimental Protocols for Characterization

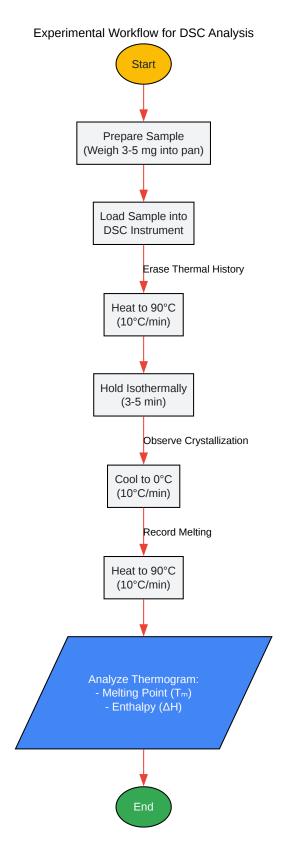
Accurate characterization of **cetearyl stearate** is critical for its effective use in formulations. The following sections detail standard experimental methodologies.

DSC is a fundamental technique for determining the thermal properties of **cetearyl stearate**, such as its melting point and enthalpy of fusion, which influence the texture and stability of formulations.[14]

Methodology:

- Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Discovery DSC 2500) with an inert gas purge (e.g., nitrogen) is required.[15]
- Sample Preparation: Accurately weigh 3-5 mg of the **cetearyl stearate** sample into a Tzero aluminum sample pan.[15][16] Seal the pan hermetically.
- Thermal Program:
 - Equilibrate the sample at a baseline temperature (e.g., 25°C).
 - Heat the sample to a temperature well above its expected melting point (e.g., 90°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.[15]
 - Hold isothermally for 3-5 minutes.[15]
 - Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., 0°C) to observe crystallization.
 - Reheat the sample at the same controlled rate (e.g., 10°C/min) to 90°C to record the melting endotherm.
- Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature, peak temperature (melting point), and the integrated peak area (enthalpy of fusion in J/g).
 [16]





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Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

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The viscosity of formulations containing **cetearyl stearate** is a critical quality attribute. A rotational viscometer is commonly used for this measurement.[17]

Methodology:

- Instrumentation: A Brookfield-type Rotational Viscometer with a suitable set of spindles.[17] A temperature-controlled water bath or sample chamber is also required.
- Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using certified viscosity standards.
- Sample Preparation: Ensure the formulation is homogeneous and has equilibrated to the desired temperature (e.g., 25 ± 0.5°C) for at least 24 hours post-preparation to ensure structural equilibrium.[17]

Measurement:

- Select a spindle and rotational speed that will yield a torque reading between 10% and 90% of the full scale.[17]
- Slowly immerse the spindle into the center of the sample to the immersion mark, avoiding the introduction of air bubbles.
- Allow the spindle to rotate for a set period (e.g., 60 seconds) or until the reading stabilizes.
- Record the viscosity (in mPa·s or cP), torque percentage, spindle number, speed, and temperature.
- Data Analysis: Perform at least three replicate measurements. Calculate the mean and standard deviation.[17] For non-Newtonian fluids, plotting viscosity as a function of shear rate (rotational speed) can provide a rheogram to characterize flow behavior.[17]

The following titration methods, adapted from standard procedures for esters like stearyl stearate, are used to determine key chemical parameters related to purity and stability.[7]

Determination of Acid Value:



- Reagents: Neutralized ethanol/ether solvent mixture, 0.1 N Potassium Hydroxide (KOH) titrant, Phenolphthalein indicator.[7]
- Procedure:
 - Accurately weigh 5-10 g of the sample into an Erlenmeyer flask and dissolve it in 50 mL of the warm solvent mixture.
 - Add 1 mL of phenolphthalein indicator.
 - Titrate with 0.1 N KOH solution until a faint pink color persists for 30 seconds.
 - Record the volume of KOH used and calculate the acid value (mg KOH/g).[7]

Determination of Saponification Value:

- Reagents: 0.5 N Alcoholic KOH, 0.5 N Hydrochloric Acid (HCl) titrant, Phenolphthalein indicator.[7]
- Procedure:
 - Accurately weigh 1.5-2 g of the sample into a flask with a reflux condenser.
 - Pipette exactly 25.0 mL of 0.5 N alcoholic KOH into the flask.
 - Simultaneously, prepare a blank with only the alcoholic KOH.
 - Connect the flasks to reflux condensers, heat to boiling, and maintain reflux for 60 minutes.
 - Cool and titrate the excess KOH in both the sample and blank flasks with 0.5 N HCl using phenolphthalein.
 - Calculate the saponification value based on the difference in titrant volume between the blank and the sample.[7]



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